4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

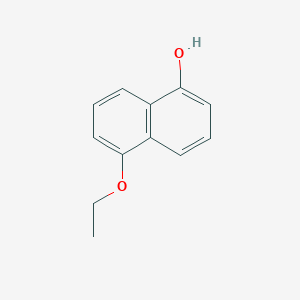

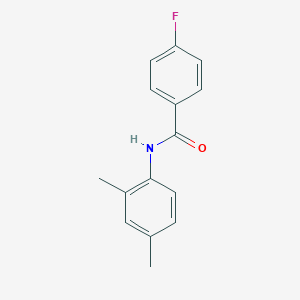

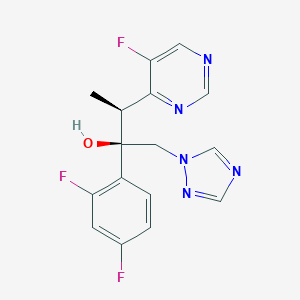

4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride, also known as ADSC, is a chemical compound1. It is a sulfonamide compound that is widely used in chemical and biological research2. The molecular formula is C10H12ClNO3S and the molecular weight is 261.73 g/mol2.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride. However, it’s worth noting that sulfonamide compounds like this are often synthesized through the reaction of sulfonyl chlorides with amines2.Molecular Structure Analysis

The molecular structure of 4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride consists of a benzene ring substituted with two methyl groups, an acetamido group, and a sulfonyl chloride group2. The exact positions of these substituents can be inferred from the name of the compound.

Chemical Reactions Analysis

While specific chemical reactions involving 4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride are not available, sulfonamide compounds are generally reactive towards bases and nucleophiles due to the presence of the sulfonyl chloride group2.

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride are not explicitly mentioned in the sources. However, based on its structure, it is likely to be a solid at room temperature and soluble in common organic solvents2.科学研究应用

1. Medicinal Chemistry

- Summary of the Application : 4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride is used in the synthesis of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as potential therapeutic candidates .

- Methods of Application : The specific methods of application are not detailed in the source, but it involves chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects .

- Results or Outcomes : The research aims to design and develop new pharmaceutical compounds. The study of phenoxy acetamide and its derivatives could provide information regarding pharmacologically interesting compounds of widely different composition .

2. Crystallography

- Summary of the Application : 4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride is used in the synthesis of Gabapentin derivatives .

- Methods of Application : The synthesis involves elemental analysis, FT-IR, and 1H-NMR spectroscopic method. The crystal structures of the synthesized compounds were determined by single crystal X-ray diffraction method .

- Results or Outcomes : The research resulted in efficient syntheses of four derivatives of Gabapentin. The proposed synthetic route has high impact due to its simple reaction conditions of room temperature, water as a green solvent, and short time to accomplish the reaction .

3. Synthesis of Sulfa Drugs

- Summary of the Application : This compound is used in the synthesis of sulfa drugs, a group of synthetic antimicrobial agents that contain the sulfonamide group .

- Methods of Application : The synthesis involves the chlorosulfonation of the corresponding acetanilide. The resulting 4-acetamidobenzenesulfanyl chloride is treated with ammonia to replace the chlorine with an amino group, affording 4-acetamidobenzenesulfonamide. The subsequent hydrolysis of the sulfonamide produces sulfanilamide .

- Results or Outcomes : The synthesis of sulfanilamide illustrates how the reactivity of aniline can be modified to make possible an electrophilic aromatic substitution. The synthesized sulfa drugs have been used as antimetabolites, competing with para-aminobenzoic acid (PABA) for incorporation into folic acid .

4. Electrophilic Aromatic Substitution

- Summary of the Application : This compound is used in electrophilic aromatic substitution reactions, a common type of reaction involving aromatic rings .

- Methods of Application : The synthesis involves the chlorosulfonation of the corresponding acetanilide. The resulting 4-acetamidobenzenesulfanyl chloride is treated with ammonia to replace the chlorine with an amino group .

- Results or Outcomes : The reaction produces a cationic intermediate, which is then converted back to an aromatic ring by loss of a proton from the sp3-hybridized carbon .

安全和危害

Specific safety and hazard information for 4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride is not available from the sources. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination2.

未来方向

The future directions of research involving 4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride are not explicitly mentioned in the sources. However, given its use in chemical and biological research, it is likely to continue to be a valuable tool in the synthesis of more complex molecules and in the study of biological systems2.

属性

IUPAC Name |

4-acetamido-2,5-dimethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3S/c1-6-5-10(16(11,14)15)7(2)4-9(6)12-8(3)13/h4-5H,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXCPQSHKJZIOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509090 |

Source

|

| Record name | 4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride | |

CAS RN |

13632-08-1 |

Source

|

| Record name | 4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,7-dichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B182131.png)

![tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate](/img/structure/B182149.png)

![1,3-Diazaspiro[4.5]decane-2,4-dione](/img/structure/B182151.png)